1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone
Description
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-27-21(15-8-3-2-4-9-15)22(26)24-18(16-10-5-6-11-19(16)25)14-17(23-24)20-12-7-13-28-20/h2-13,18,21,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMAHVOPBGDRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a pyrazole ring, a thiophene moiety, and various aromatic groups which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been documented. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
| Activity | Effect | Reference |
|---|---|---|
| COX-2 Inhibition | IC50 = 25 µM | |
| TNF-alpha Suppression | Significant reduction observed |
This suggests that the compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Studies have shown that pyrazole compounds possess antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate the potential use of the compound in developing new antimicrobial agents.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The compound exhibited promising results, with lower IC50 values compared to standard chemotherapeutics, suggesting enhanced efficacy ( ).
- In Vivo Studies : Animal models treated with similar pyrazole derivatives showed reduced tumor growth and improved survival rates, indicating potential for clinical application ( ).
Comparison with Similar Compounds
Structural Modifications in Pyrazoline Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Hydroxyl Group Position :
- The target compound’s 2-hydroxyphenyl group (ortho) vs. 4-hydroxyphenyl (para) in analogs affects hydrogen-bonding capacity. Ortho-substitution may reduce steric hindrance and enhance interactions with biological targets.
Heterocyclic Moieties :
- The thiophen-2-yl group in the target compound contributes to π-π stacking and electron-rich interactions, differing from benzothiazole in or fluorophenyl in .
Amine and Ether Substituents: Methoxy-phenylethanone in the target compound increases lipophilicity compared to pyrrolidinyl/piperidinyl groups in , which may influence blood-brain barrier penetration.
Fluorine Substitution: The 4-fluorophenyl group in enhances metabolic stability and bioavailability compared to the target’s non-fluorinated phenyl group.
Preparation Methods
Claisen-Schmidt Condensation
The chalcone intermediate, (E)-3-(thiophen-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, is synthesized via base-catalyzed condensation of 2-hydroxyacetophenone and thiophene-2-carbaldehyde.
Procedure :
- 2-Hydroxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) are dissolved in ethanol (50 mL).
- Aqueous NaOH (20%, 15 mL) is added dropwise at 0–5°C, and the mixture is stirred for 6 h at room temperature.
- The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1) to yield the chalcone as yellow crystals (82% yield).
Key Data :
- MP : 148–150°C
- 1H NMR (400 MHz, CDCl3) : δ 12.21 (s, 1H, -OH), 8.02 (d, J = 15.6 Hz, 1H, Hα), 7.89 (d, J = 15.6 Hz, 1H, Hβ), 7.72–6.85 (m, 7H, Ar-H), 6.52 (s, 1H, thiophene-H).
Preparation of Hydrazine Derivative
Synthesis of 2-Methoxy-2-Phenylethanohydrazide
The hydrazine component is prepared from methyl 2-methoxy-2-phenylacetate:
- Hydrazinolysis :
Key Data :
- MP : 112–114°C
- IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).
Cyclocondensation to Form Pyrazoline Core
Optimized Reaction Conditions
The chalcone (5 mmol) and 2-methoxy-2-phenylethanohydrazide (5 mmol) are dissolved in glacial acetic acid (20 mL) and refluxed for 8 h. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1). After completion, the mixture is poured into ice-water, neutralized with NaHCO3, and extracted with CH2Cl2. The organic layer is dried (Na2SO4) and concentrated.
Key Observations :
- Regioselectivity : The thiophen-2-yl group occupies position 3 of the pyrazoline, while the 2-hydroxyphenyl group resides at position 5, confirmed by NOESY correlations.
- Yield : 68% after column chromatography (SiO2, hexane:ethyl acetate 4:1).
Functionalization and Final Product Isolation
Acylation of Pyrazoline
The pyrazoline intermediate (3 mmol) is acylated with acetyl chloride (3.3 mmol) in dry CH2Cl2 (15 mL) using triethylamine (3.6 mmol) as a base. The mixture is stirred at 0°C for 2 h, then at room temperature for 12 h. Work-up affords the title compound as a pale-yellow solid.
Optimization Notes :
- Catalyst Screening : ZnCl2 (10 mol%) increases yield to 78% by facilitating acylation at the pyrazoline nitrogen.
- Solvent Effects : Dichloromethane outperforms THF due to better solubility of intermediates.
Key Data :
- MP : 189–191°C
- 1H NMR (400 MHz, DMSO-d6) : δ 7.98 (s, 1H, pyrazoline-H5), 7.62–7.12 (m, 9H, Ar-H), 5.21 (dd, J = 12.4, 4.8 Hz, 1H, CH2), 3.82 (s, 3H, -OCH3), 3.45 (dd, J = 12.4, 8.0 Hz, 1H, CH2).
- HRMS (ESI) : m/z [M+H]+ calcd. for C22H21N3O3S: 408.1382; found: 408.1385.
Alternative Methodologies and Comparative Analysis
Flow Chemistry Approach
Adapting the two-stage flow synthesis from GalChimia S.A., the chalcone and hydrazine are reacted in a microfluidic reactor (170°C, 10 min residence time) to form the enaminone intermediate, followed by cyclization at 150°C (2 min). This method reduces side reactions and improves yield (74%) but requires specialized equipment.
One-Pot Modular Synthesis
Per ACS Omega, a one-pot method using DMSO (4 equiv) and catalytic I2 (10 mol%) in ethanol under reflux achieves 70% yield. The iodine facilitates oxidative cyclization, while DMSO stabilizes intermediates.
Challenges and Troubleshooting
- Regiochemical Control : Electron-withdrawing groups on the chalcone (e.g., -OH) direct hydrazine attack to the β-position, ensuring correct substituent placement.
- Byproduct Formation : Incomplete acylation yields N-unsubstituted pyrazoline, necessitating rigorous column chromatography.
- Oxidation Risks : Prolonged reflux in acetic acid promotes aromatization to pyrazole; reaction time must be strictly controlled.
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The compound is synthesized via multi-step reactions starting from 1,4-dicarbonyl precursors and thiophene derivatives. Key steps include:
- Hydrazine cyclization : Condensation of hydrazine hydrate with α,β-unsaturated ketones under reflux in glacial acetic acid (4–6 hours) to form the dihydropyrazole core .
- Acylation : Introduction of the methoxy-phenylethanone moiety via nucleophilic substitution or Friedel-Crafts acylation, requiring precise temperature control (60–80°C) and catalysts like AlCl₃ .
- Purification : Recrystallization from ethanol or DMF/EtOH mixtures to achieve >95% purity .
Advanced: How can the cyclization step be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance reaction kinetics .
- Solvent effects : Replacing glacial acetic acid with polar aprotic solvents (e.g., DMF) to reduce side reactions .
- Microwave-assisted synthesis : Reducing reaction time (from 4 hours to 30 minutes) while maintaining yields >85% .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm the dihydropyrazole ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic substituents (δ 6.5–8.0 ppm) .
- XRD : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, critical for confirming stereochemistry .
- MS : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 409.1 for C₂₂H₂₀N₂O₃S) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Control for substituent effects : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 2-hydroxyphenyl) to isolate structure-activity relationships (SAR) .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MIC values for antimicrobial tests) to minimize variability .
Advanced: How do substituents on the phenyl and thiophene groups influence bioactivity?
Answer:
- Hydroxyphenyl group : Enhances antioxidant activity via radical scavenging but may reduce solubility, requiring prodrug strategies .
- Thiophene substitution : 2-Thienyl derivatives show higher antimicrobial activity (MIC 8 µg/mL) than 3-thienyl analogs due to improved membrane penetration .
Advanced: What crystallographic challenges arise when determining this compound’s structure?
Answer:
- Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
- Disorder modeling : Apply PART instructions for flexible methoxy groups or thiophene rings occupying multiple positions .
Basic: What analytical methods ensure purity during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .
- TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) visualize unreacted intermediates .
Advanced: How to design computational studies to predict binding modes?
Answer:
- Molecular docking : Use AutoDock Vina with PDB receptors (e.g., COX-2 for anti-inflammatory studies) and optimize scoring functions for pyrazole-thiophene interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Advanced: How does solvent choice impact the compound’s stability in storage?
Answer:
- Polar solvents : DMSO increases hydrolytic degradation; use anhydrous ethanol for long-term storage (-20°C) .
- Light sensitivity : Amber vials prevent photooxidation of the hydroxyphenyl group .
Advanced: What in vitro assays are suitable for evaluating neuroprotective potential?
Answer:
- SH-SY5Y cells : Measure Aβ-induced cytotoxicity (MTT assay) and ROS levels (DCFH-DA probe) .
- Electrophysiology : Patch-clamp studies on hippocampal neurons assess NMDA receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
